molecular formula C19H21NO2 B1457322 (Z)-8-Hydroxy Doxepin CAS No. 250331-51-2

(Z)-8-Hydroxy Doxepin

货号: B1457322
CAS 编号: 250331-51-2
分子量: 295.4 g/mol
InChI 键: VWDHCVNVAWECNP-IDUWFGFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of (Z)-8-Hydroxy Doxepin involves several steps. One common method includes the reaction of cyclic ketones with 3-chloropropyl-tertbutyl ether in the presence of magnesium powder and anhydrous tetrahydrofuran . The reaction mixture is refluxed and then extracted with ethyl acetate. The product is purified through recrystallization . Industrial production methods often involve similar steps but on a larger scale, with optimizations for yield and purity.

化学反应分析

(Z)-8-Hydroxy Doxepin undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

科学研究应用

Scientific Research Applications

1. Chemistry

  • Model Compound : (Z)-8-Hydroxy Doxepin serves as a model compound for studying the reactivity and properties of tricyclic antidepressants. Its structural characteristics allow researchers to explore modifications that could enhance therapeutic efficacy or reduce side effects.

2. Biology

  • Neurotransmitter Research : The compound is utilized to investigate mechanisms related to neurotransmitter reuptake inhibition, particularly focusing on serotonin and norepinephrine pathways. Understanding these mechanisms can lead to the development of more effective antidepressants.

3. Medicine

  • Therapeutic Effects : this compound is studied for its potential in treating various mental health disorders, including major depressive disorder and anxiety disorders. Its efficacy as an antihistamine also makes it relevant in treating conditions like chronic hives and insomnia.

4. Industry

  • Pharmaceutical Development : The compound is involved in the formulation of new pharmaceuticals and aids in studying drug metabolism, which is crucial for optimizing dosing regimens and improving patient outcomes.

Comparative Binding Affinity

Recent studies have highlighted the differences in binding affinities between the E- and Z-isomers of doxepin at the histamine H1 receptor. The Z-isomer demonstrates a significantly higher binding affinity compared to the E-isomer, which may explain its enhanced therapeutic effects .

IsomerBinding Affinity (H1R)Therapeutic Efficacy
E-IsomerLowerLess effective
Z-IsomerHigherMore effective

Case Studies

1. Pharmacokinetics Study
A study investigated the pharmacokinetics of both isomers in healthy volunteers. It revealed substantial variability in absorption rates and clearance based on genetic factors affecting drug metabolism pathways (CYP2D6 and CYP2C19). This variability underscores the importance of personalized medicine in prescribing dosages for optimal therapeutic outcomes .

2. Clinical Trials for Insomnia Treatment
Clinical trials have assessed the effectiveness of this compound in treating insomnia. Results indicated that doses ranging from 3 to 6 mg were effective in maintaining sleep without significant adverse effects, thus supporting its use as a viable treatment option for sleep disorders .

相似化合物的比较

(Z)-8-Hydroxy Doxepin is similar to other tricyclic antidepressants such as amitriptyline, clomipramine, and imipramine . it is unique in its specific isomeric form, which provides distinct pharmacological properties. Unlike its (E)-isomer, this compound has a higher affinity for serotonin and norepinephrine transporters, making it more effective in certain therapeutic applications .

Similar compounds include:

  • Amitriptyline
  • Clomipramine
  • Imipramine
  • Nortriptyline
  • Protriptyline
  • Trimipramine

These compounds share a similar tricyclic structure but differ in their specific pharmacological profiles and therapeutic uses.

生物活性

(Z)-8-Hydroxy Doxepin, a derivative of the tricyclic antidepressant doxepin, exhibits significant biological activity, particularly in the context of its pharmacological effects and metabolic pathways. This article explores its biological mechanisms, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is known for its role as a psychotropic agent with antidepressant and anxiolytic properties. It is a stereoisomer of doxepin that demonstrates enhanced activity in inhibiting serotonin and norepinephrine reuptake compared to its (E) counterpart .

Chemical Structure

  • Molecular Formula : C19H21NO
  • Molecular Weight : 295.38 g/mol

The primary mechanism of action for this compound involves:

  • Histamine Receptor Antagonism : It binds with high affinity to the H1 histamine receptor, contributing to its sedative effects and antipruritic properties .
  • Monoamine Reuptake Inhibition : It selectively inhibits the reuptake of serotonin and norepinephrine, which is critical for its antidepressant efficacy .
  • Anticholinergic Effects : At higher doses, it exhibits anticholinergic properties, which can limit its therapeutic use due to potential side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

ParameterValue
Bioavailability 30%
Peak Plasma Concentration 3.5 hours post-administration
Volume of Distribution 20 L/kg
Protein Binding 75.5%
Elimination Half-Life ~15 hours

Doxepin undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, leading to the formation of active metabolites such as nordoxepin .

Therapeutic Applications

This compound has been studied for various therapeutic applications:

  • Depression and Anxiety Disorders : Clinical trials have demonstrated its effectiveness in treating major depressive disorder and generalized anxiety disorder .
  • Insomnia Treatment : Due to its sedative properties, it is also used off-label for managing insomnia .

Case Studies

  • Clinical Efficacy in Depression : A study involving patients with treatment-resistant depression showed that this compound significantly improved depression scores compared to placebo after 8 weeks of treatment.
  • Safety Profile in Pregnancy : A case series examining eight pregnancies reported no significant birth defects associated with doxepin use during pregnancy, suggesting a favorable safety profile in this population .

Metabolism and Excretion

The metabolism of this compound is characterized by:

  • Primary Pathways : Hydroxylation and glucuronidation are the major metabolic pathways leading to inactive metabolites.
  • Excretion Routes : Less than 3% of the drug is excreted unchanged in urine; most is eliminated as glucuronide conjugates .

属性

IUPAC Name

(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-20(2)11-5-7-17-16-10-9-15(21)12-14(16)13-22-19-8-4-3-6-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDHCVNVAWECNP-IDUWFGFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=C(COC3=CC=CC=C31)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=C(COC3=CC=CC=C31)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857754
Record name (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250331-51-2
Record name (11Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-8-Hydroxy Doxepin
Reactant of Route 2
(Z)-8-Hydroxy Doxepin
Reactant of Route 3
(Z)-8-Hydroxy Doxepin
Reactant of Route 4
(Z)-8-Hydroxy Doxepin
Reactant of Route 5
(Z)-8-Hydroxy Doxepin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(Z)-8-Hydroxy Doxepin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。